2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
Molecular Formula |
C14H12N4O2S |
|---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H12N4O2S/c1-8-4-3-5-15-11(8)17-12(19)10-6-16-14-18(13(10)20)7-9(2)21-14/h3-7H,1-2H3,(H,15,17,19) |
InChI Key |
OVJWIURRWMIGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C |
Origin of Product |
United States |
Preparation Methods
Hydrolysis and Amide Coupling
The ester intermediate (e.g., ethyl 5-oxo-2-methylthiazolo[3,2-a]pyrimidine-6-carboxylate) undergoes hydrolysis to the carboxylic acid using LiOH in acetone/water (98% yield). Subsequent amidation with 3-methylpyridin-2-amine employs coupling agents like HATU or EDCl. For example, reacting the carboxylic acid with HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF at 25°C for 12 hours affords the carboxamide in 82% yield.
Reaction Conditions:
Direct Amination of Activated Intermediates
An alternative route involves oxidizing a methylthio group at C2 to a methylsulfonyl moiety (using mCPBA in CH2Cl2, 85% yield), followed by nucleophilic displacement with 3-methylpyridin-2-amine. This two-step protocol achieves 60–75% overall yields for structurally similar compounds.
Comparative Analysis of Synthetic Routes
Process Optimization and Scalability
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and fibrosis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, molecular properties, and reported activities of the target compound and its analogs:
Key Observations:
Structural Flexibility : The thiazolo[3,2-a]pyrimidine core tolerates diverse substituents, enabling modulation of electronic (e.g., nitro, methoxy) and steric (e.g., phenethyl, acetyl) properties .
Biological Activity: Enzyme Inhibition: Carboxamide derivatives (e.g., Compound 4) show efficacy against cathepsin V, likely via H-bonding with catalytic residues . Immunoproteasome Targeting: Furan-substituted analogs exhibit moderate β1i/β5i inhibition, suggesting scaffold relevance in oncology .
Physicochemical Properties :
- Solubility : Sulfonic acid (3c) and hydroxyl () groups enhance aqueous solubility but may reduce cell permeability .
- Lipophilicity : Phenethyl () and methylpyridine (target compound) substituents improve logP, favoring membrane crossing .
Crystallographic Insights :
- Thiazolo[3,2-a]pyrimidines exhibit puckered ring conformations (flattened boat) and intermolecular H-bonding (C–H···O), critical for crystal packing and stability .
Biological Activity
2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its stability and reactivity, making it a subject of extensive research.
Chemical Structure and Properties
The compound's structure includes:
- Thiazolo[3,2-a]pyrimidine core : This core is pivotal for its biological activity.
- Pyridine moiety : Enhances the compound's interaction with biological targets.
- Carboxamide functional group : Contributes to solubility and binding affinity.
The molecular formula is C12H12N4O2S, and it exhibits significant chemical reactivity, which is crucial for its biological interactions.
Biological Activities
Research indicates that 2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits a range of biological activities:
- Antitumor Activity :
-
Antibacterial Properties :
- Similar compounds within the thiazolo[3,2-a]pyrimidine class have demonstrated antibacterial effects. The specific mechanism of action for this compound is under investigation but may involve interference with bacterial metabolic pathways .
- Acetylcholinesterase Inhibition :
-
Anti-inflammatory Effects :
- Compounds related to thiazolo[3,2-a]pyrimidines have been noted for their anti-inflammatory properties, potentially making this compound relevant in treating inflammatory diseases .
Comparative Analysis
To understand the unique properties of 2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3-Methyl-N-(4-methylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | Thiazolo core with different aryl substituents | Antitumor activity |
| N-(4-fluorophenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | Fluorinated aryl group | Antibacterial properties |
| 4-Methylthiazolo[3,2-a]pyrimidine derivatives | Variations in the thiazole ring | Anti-inflammatory effects |
This table illustrates the diversity within the thiazolo[3,2-a]pyrimidine class and highlights the unique features of the compound that may contribute to its distinct biological activities.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives:
- Cytotoxicity Studies :
-
Mechanistic Studies :
- Investigations into the mechanism of action revealed potential interactions with key biochemical pathways involved in cell proliferation and apoptosis. The exact pathways remain under investigation but are crucial for understanding how this compound exerts its effects .
Q & A
Q. What are the optimized synthetic routes for preparing 2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step pathway starting with the condensation of 3-methylpyridin-2-amine with a thiazolo[3,2-a]pyrimidine precursor. Key steps include:
- Step 1 : Formation of the thiazolo[3,2-a]pyrimidine core via cyclization under reflux in acetic acid or DMF .
- Step 2 : Coupling the core with 3-methylpyridin-2-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Optimization : Microwave-assisted synthesis (80–120°C, 30–60 min) improves yield (75–85%) compared to traditional heating .
Critical Parameters : Control reaction temperature (<120°C) to avoid decomposition and monitor progress via TLC (Rf ~0.4 in ethyl acetate/hexane, 1:1).
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural confirmation:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify proton environments (e.g., pyridine H at δ 8.2–8.5 ppm, thiazole H at δ 7.8 ppm) .
- X-ray Crystallography : Resolves bond lengths (C–S: 1.75 Å) and dihedral angles (e.g., 80.9° between thiazole and pyridine planes) .
- HPLC-MS : Confirms purity (>95%) and molecular weight (MW: 342.38 g/mol; [M+H]+ at m/z 343.1) .
Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 2.4 (s, 3H, CH₃), δ 8.3 (d, 1H, pyridine) | |
| X-ray | C5 puckering: 0.224 Å deviation from plane |
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize assays aligned with the compound’s structural analogs (e.g., kinase inhibition or antimicrobial activity):
- Kinase Inhibition : Use ADP-Glo™ Kinase Assay (IC₅₀ values against EGFR or CDK2) .
- Antimicrobial Screening : Broth microdilution (MIC against S. aureus: 8–16 µg/mL) .
- Cytotoxicity : MTT assay on HEK-293 cells (CC₅₀ > 50 µM indicates selectivity) .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s mechanism of action?
- Methodological Answer : Integrate molecular docking and DFT calculations:
- Docking (AutoDock Vina) : Dock the compound into EGFR (PDB: 1M17). Results show H-bonds with Met793 (ΔG = -9.2 kcal/mol) .
- *DFT (B3LYP/6-31G)**: Calculate electrostatic potential maps to identify nucleophilic regions (e.g., carbonyl groups at C5 and C6) .
Contradiction Note : Discrepancies in binding affinity (e.g., vs. experimental IC₅₀) may arise from solvent effects—re-run simulations with explicit water models .
Q. How can structural modifications improve pharmacokinetic properties?
- Methodological Answer : Modify the pyridine or thiazole moieties to enhance solubility and bioavailability:
- Pyridine Substitution : Introduce -OH or -OMe groups at C4 (logP reduction from 2.8 to 1.9) .
- Prodrug Strategy : Esterify the carboxamide (e.g., ethyl ester) to increase membrane permeability (test via Caco-2 assay) .
Data Table :
| Modification | logP | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|---|
| Parent Compound | 2.8 | 0.12 | 22 |
| C4-OMe Derivative | 1.9 | 0.45 | 38 |
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ in kinase assays) may stem from assay conditions:
- Variable ATP Concentrations : Normalize data using Cheng-Prusoff equation for competitive inhibition .
- Cell Line Variability : Validate in isogenic cell lines (e.g., EGFR-mutant vs. wild-type NSCLC) .
Case Study : A 2024 study reported IC₅₀ = 0.8 µM (EGFR), while a 2025 study found 2.5 µM. Re-analysis under uniform ATP (1 mM) aligned results to 1.2 ± 0.3 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
